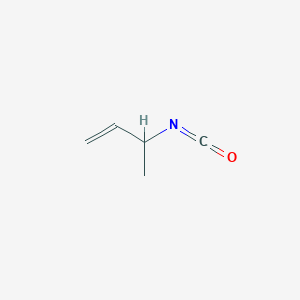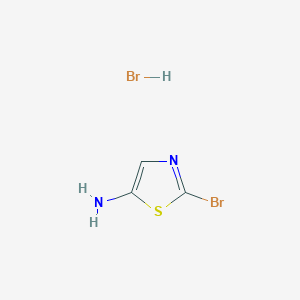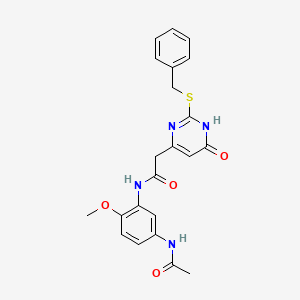
4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine is a heterocyclic molecule that contains a thiazole ring, a feature that is common in various biologically active compounds. The presence of both the aminophenyl and pyridinyl groups suggests potential for interactions with biological targets, making it an interesting candidate for medicinal chemistry applications.
Synthesis Analysis
The synthesis of related thiazole derivatives has been explored in the literature. For instance, the synthesis of N-allyl derivatives of (5-(2′-pyridyl)-[1,3,4]thiadiazol-2-yl) amine has been studied using NMR spectroscopy, X-ray diffraction, and DFT computations . Although the exact synthesis of 4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine is not detailed, the methodologies used for similar compounds involve heterocyclization reactions and subsequent functional group modifications, which could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For example, the structure of N-allyl derivatives of thiadiazol-2-yl amine was studied in both solution and solid states, revealing the existence of compounds in the egzo-amino tautomeric form . This information is valuable as it provides insights into the tautomeric preferences of similar thiazole-containing compounds, which could be relevant for understanding the behavior of 4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine.
Chemical Reactions Analysis
Chemical reactions involving thiazole derivatives can be complex. The literature describes a pseudo four-component reaction for the synthesis of imidazopyridin-3-amine derivatives, which demonstrates the reactivity of aminopyridines with other components under solvent-free conditions . This suggests that the pyridin-3-yl group in the compound of interest may also participate in similar condensation reactions, potentially leading to a variety of derivatives with pharmacological significance.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The NMR, X-ray, and DFT studies of related compounds provide a basis for predicting the properties of 4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine . The stability of the egzo-amino tautomeric form and the potential for hydrogen bonding interactions could affect the solubility, melting point, and other physical properties of the compound. Additionally, the reactivity of the compound in chemical reactions, as seen in the synthesis of imidazopyridin-3-amine derivatives, is an important aspect of its chemical properties .
科学的研究の応用
1. Chemical Functional Unit in Therapeutics
4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine exhibits versatile chemical functionalities important in therapeutics. Quantum chemical analysis reveals six competitive isomeric structures for this compound class, with some possessing divalent N(I) character. The competition between thiazole and pyridine groups for the tautomeric hydrogen results in an electron-donating property in structures with R-N←L representation (Bhatia, Malkhede, & Bharatam, 2013).
2. Synthesis of Biologically Potent Derivatives
N-(pyridin-2-yl)benzo[d]thiazol-2-amines, derived from 4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine, have been synthesized using an oxidative C–S bond formation strategy. This method is metal-free and involves phenyliodine(III) bis(trifluoroacetate) as the oxidant, featuring a broad substrate scope and simple purification (Mariappan et al., 2016).
3. Structural Characterization in Salts
The structural characterization of mono-hydrobromide salts of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine and its derivatives shows different protonation sites and hydrogen bonding patterns, impacting the molecular conformations and intermolecular interactions (Böck et al., 2021).
4. Polymorphism in Crystal Structures
The polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles, including N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine, exhibit distinct intermolecular hydrogen bonding patterns and crystal structures, which are crucial for understanding the molecular properties and interactions of these compounds (Böck et al., 2020).
5. Development of Potent Histone Lysine Demethylase Inhibitors
The compound and its derivatives have been instrumental in developing potent inhibitors targeting JmjC histone N-methyl lysine demethylases (KDMs). These inhibitors show activity against the KDM4 and KDM5 subfamilies, demonstrating cellular permeability and inhibition of specific histone demethylations in cell-based assays (Bavetsias et al., 2016).
6. Microwave-Mediated Synthesis of Bis-Heterocyclic Compounds
Efficient, solvent-free microwave-mediated synthesis methods have been developed to produce N-alkyl-4-(4-(5-(2-(alkyl-amino)thiazol-4-yl)pyridin-3-yl)phenyl)thiazol-2-amine and similar derivatives. These methods represent a significant advancement in the synthesis of bis-heterocyclic compounds (Rishikesan et al., 2015).
7. Synthesis and Structural Studies for Biological Applications
Aminothiazole derivatives, including 4-(biphenyl-4-yl)thiazol-2-amine, have been synthesized and structurally characterized for diverse biological applications. These compounds exhibit potential bioactivity, supported by density functional theory (DFT) calculations and spectroscopic analysis (Adeel et al., 2017).
特性
IUPAC Name |
4-(4-aminophenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c15-11-5-3-10(4-6-11)13-9-19-14(18-13)17-12-2-1-7-16-8-12/h1-9H,15H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKZSBYITRXXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-aminophenyl)-N-(pyridin-3-yl)thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-methoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B3002505.png)
![2-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3002506.png)

![4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B3002508.png)

![2-Chloro-N-[(2-fluoro-5-methylpyridin-3-yl)methyl]acetamide](/img/structure/B3002512.png)

![2-Allyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3002515.png)



![2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B3002520.png)
![Methyl 11-hydroxy-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylate](/img/structure/B3002521.png)
![4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B3002522.png)